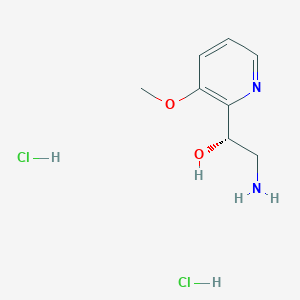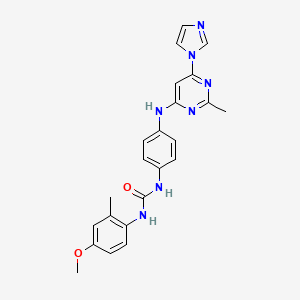
1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxy-2-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxy-2-methylphenyl)urea is a highly specialized organic compound featuring imidazole and pyrimidine rings. It showcases versatile pharmacological properties, drawing significant interest from the scientific community for its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxy-2-methylphenyl)urea generally involves multi-step organic synthesis. The process typically starts with the construction of the imidazole and pyrimidine scaffolds, followed by their functionalization and coupling.
Step 1: Construction of Imidazole Scaffold
Reagents: Starting material (e.g., glyoxal, ammonium acetate)
Conditions: Reflux in ethanol
Reaction Type: Cyclization
Step 2: Construction of Pyrimidine Scaffold
Reagents: Starting material (e.g., acetylacetone, urea)
Conditions: Heating under acidic conditions
Reaction Type: Condensation
Step 3: Functionalization and Coupling
Reagents: Appropriate halogenated intermediates and coupling reagents (e.g., N,N'-dicyclohexylcarbodiimide)
Conditions: Room temperature, organic solvent
Reaction Type: Urea formation and aromatic substitution
Industrial Production Methods
The industrial production of this compound can involve high-throughput synthesis techniques with optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions it Undergoes
Oxidation:
Reagents: Strong oxidizing agents (e.g., potassium permanganate, hydrogen peroxide)
Conditions: Aqueous or organic solvents, room temperature or elevated temperatures
Products: Oxidized derivatives
Reduction:
Reagents: Reducing agents (e.g., lithium aluminum hydride)
Conditions: Anhydrous solvents, low temperatures
Products: Reduced derivatives
Substitution:
Reagents: Electrophiles and nucleophiles (e.g., alkyl halides, nucleophilic solvents)
Conditions: Ambient to elevated temperatures, organic solvents
Products: Substituted derivatives
科学研究应用
1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxy-2-methylphenyl)urea is a valuable compound in multiple scientific domains:
Chemistry: Used in synthesis studies to explore reaction mechanisms and develop novel derivatives.
Biology: Evaluated for its interaction with biological macromolecules, including proteins and DNA.
Medicine: Investigated for its potential therapeutic effects, particularly in treating cancer, inflammation, and microbial infections.
Industry: Explored as a potential component in material science applications due to its unique structural properties.
作用机制
The compound exhibits its biological effects by interacting with specific molecular targets, such as enzymes or receptors. Its mechanism often involves the inhibition of enzyme activity or modulation of receptor function, leading to downstream effects on cellular pathways.
相似化合物的比较
Similar Compounds
1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea: Similar structure but lacks the methyl group on the pyrimidine and phenyl rings.
1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methylphenyl)urea: Lacks the methoxy group on the phenyl ring.
Uniqueness
1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxy-2-methylphenyl)urea stands out due to the presence of both methoxy and methyl groups, which enhance its interaction with biological targets and improve its pharmacokinetic properties.
That's a lot of science crammed into one compound! Does this line up with what you were hoping for?
属性
IUPAC Name |
1-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]-3-(4-methoxy-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-15-12-19(32-3)8-9-20(15)29-23(31)28-18-6-4-17(5-7-18)27-21-13-22(26-16(2)25-21)30-11-10-24-14-30/h4-14H,1-3H3,(H,25,26,27)(H2,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTMKCUTTHVNFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-ethyl-3,9-dimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2797368.png)
![N-[(furan-2-yl)methyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2797370.png)
![2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride](/img/structure/B2797371.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)pivalamide](/img/structure/B2797374.png)
![3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2797375.png)
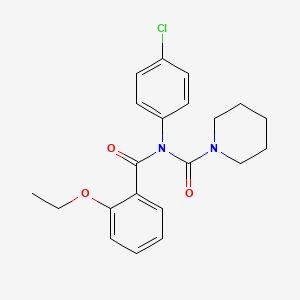
![N-(3,4-dimethoxyphenyl)-2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2797380.png)
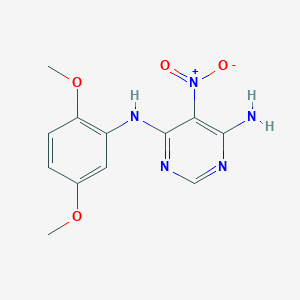
![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2797383.png)
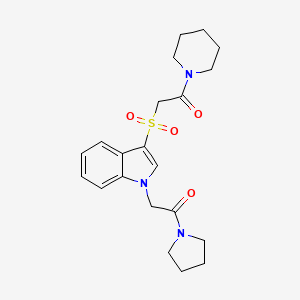
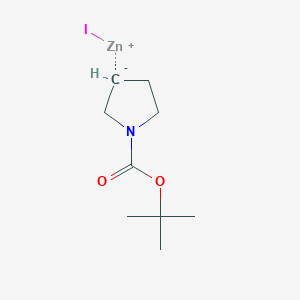
![3,5-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2797387.png)
